Bcn-peg4-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bcn-peg4-OH: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a bicyclo[6.1.0]nonyne (BCN) group, which is highly reactive towards azide groups without the need for a copper catalyst. This makes it a valuable reagent in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The PEG spacer in this compound increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bcn-peg4-OH is synthesized through a series of chemical reactions involving the introduction of the BCN group to a PEG chain. The synthetic route typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as a tosylate or mesylate, to introduce a leaving group.
Introduction of BCN Group: The activated PEG is then reacted with a BCN-containing compound, such as BCN-amine or BCN-alcohol, under appropriate conditions to form the BCN-PEG intermediate.
Hydrolysis: The intermediate is hydrolyzed to obtain the final this compound product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Bcn-peg4-OH primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for bioconjugation and other applications.
Common Reagents and Conditions:
Reagents: Azide-containing molecules, such as azide-modified proteins, oligonucleotides, or other biomolecules.
Conditions: The reaction can be carried out in aqueous or organic solvents, depending on the solubility of the substrate molecules. Typical conditions include room temperature and neutral pH.
Major Products: The major product formed from the SPAAC reaction is a stable triazole linkage between the BCN group of this compound and the azide group of the reacting molecule .
Scientific Research Applications
Chemistry: Bcn-peg4-OH is widely used in click chemistry for the synthesis of complex molecules and bioconjugates. It is employed in the modification of polymers, dendrimers, and other macromolecules.
Biology: In biological research, this compound is used for labeling and imaging studies. It enables the attachment of fluorescent dyes, probes, and other tags to biomolecules, facilitating their detection and analysis.
Medicine: this compound is utilized in the development of antibody-drug conjugates (ADCs). It serves as a linker to attach cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells while minimizing off-target effects .
Industry: In the industrial sector, this compound is used in the production of functionalized materials, such as hydrogels and nanoparticles. Its ability to form stable linkages with azide-containing molecules makes it valuable in material science and nanotechnology .
Mechanism of Action
Bcn-peg4-OH exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The BCN group in this compound undergoes a cycloaddition reaction with azide groups, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials. The PEG spacer in this compound enhances the solubility and biocompatibility of the resulting conjugates .
Comparison with Similar Compounds
- Bcn-peg2-OH
- Bcn-peg3-OH
- Bcn-peg8-OH
- Bcn-peg12-OH
Comparison: Bcn-peg4-OH is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to shorter PEG linkers like Bcn-peg2-OH and Bcn-peg3-OH, this compound offers improved solubility and flexibility. On the other hand, longer PEG linkers like Bcn-peg8-OH and Bcn-peg12-OH may provide greater spacing but can be less efficient in certain applications due to increased steric hindrance .
Properties
Molecular Formula |
C19H31NO6 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H31NO6/c21-8-10-24-12-14-25-13-11-23-9-7-20-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18,21H,3-15H2,(H,20,22)/t16-,17+,18? |
InChI Key |
RPISEOIEEFQRPT-JWTNVVGKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCO)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCO)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.